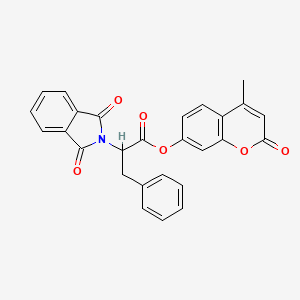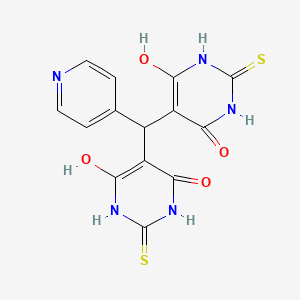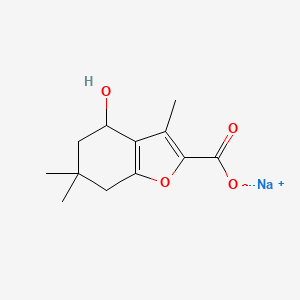
5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline, also known as DMQX, is a synthetic compound that has been extensively studied in the field of neuroscience. It is a potent antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. DMQX has been shown to have a range of biochemical and physiological effects, making it a valuable tool for research in this area.
Wirkmechanismus
5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline acts as a competitive antagonist of the AMPA receptors, binding to the receptor site and preventing the binding of glutamate, the natural ligand of the receptor. This results in a reduction in the activity of the receptor, leading to a range of physiological effects.
Biochemical and Physiological Effects:
5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline has been shown to have a range of effects on the central nervous system. It has been shown to block the induction of long-term potentiation, a process that is thought to underlie learning and memory. It has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. In addition, 5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline has been shown to have neuroprotective effects, reducing the damage caused by ischemia and other forms of brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline is a valuable tool for research in the field of neuroscience, as it allows researchers to selectively block the activity of AMPA receptors. This can help to elucidate the role of these receptors in a range of physiological processes. However, it is important to note that 5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline is not selective for AMPA receptors, and can also block the activity of other ionotropic glutamate receptors. In addition, 5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline has a relatively short half-life, meaning that it may not be suitable for long-term experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline. One area of interest is the development of more selective AMPA receptor antagonists, which could provide a more targeted approach to studying the function of these receptors. Another area of interest is the use of 5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline in the treatment of neurological disorders such as epilepsy and stroke, where it has shown promise in animal models. Finally, 5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline could be used in combination with other compounds to investigate the complex interactions between different neurotransmitter systems in the brain.
Synthesemethoden
5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves a series of reactions, including alkylation, cyclization, and oxidation. The final product is obtained as a white crystalline powder, which can be purified using standard techniques.
Wissenschaftliche Forschungsanwendungen
5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline has been widely used in scientific research to study the function of AMPA receptors in the brain. These receptors are involved in a range of physiological processes, including synaptic plasticity, learning, and memory. 5,7-dimethoxy-4-methyl-2-(4-morpholinyl)quinoline has been used to investigate the role of AMPA receptors in these processes, as well as in the development and progression of neurological disorders such as epilepsy and stroke.
Eigenschaften
IUPAC Name |
4-(5,7-dimethoxy-4-methylquinolin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-8-15(18-4-6-21-7-5-18)17-13-9-12(19-2)10-14(20-3)16(11)13/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFNEUPFNNXHFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=CC(=C2)OC)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,7-Dimethoxy-4-methylquinolin-2-yl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5170412.png)
![ethyl N-methyl-N-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}glycinate](/img/structure/B5170416.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-fluorobenzamide](/img/structure/B5170417.png)
![1-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5170422.png)
![2-[(4-allyl-5-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5170427.png)

![N-[2-(difluoromethoxy)phenyl]-2-(2,4,6-trichloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5170436.png)


![2-(2,3-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5170458.png)
![N-[3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5170469.png)


